molecular formula C12H12FNO3 B2653015 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 866150-52-9

2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B2653015
CAS No.: 866150-52-9
M. Wt: 237.23
InChI Key: LGGQJJIYOGSNMV-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Fluorinated Phenyl Intermediate: The starting material, 2-fluoro-5-methylphenylamine, is reacted with phosgene to form the corresponding isocyanate.

    Cyclopropanation: The isocyanate intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.

    Carboxylation: The resulting cyclopropane intermediate is carboxylated using carbon dioxide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
  • 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid

Uniqueness

2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties. The fluorinated phenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-6-2-3-9(13)10(4-6)14-11(15)7-5-8(7)12(16)17/h2-4,7-8H,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQJJIYOGSNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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